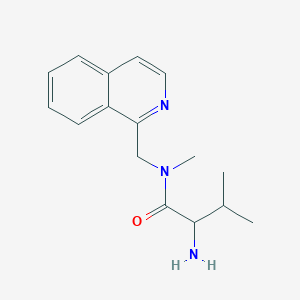

![molecular formula C26H26N4O6S3 B14792306 [4-[2-[[2-(Methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid](/img/structure/B14792306.png)

[4-[2-[[2-(Methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Razuprotafib involves several steps, including the binding and inhibition of the intracellular catalytic domain of VE-PTP. The compound is typically prepared through a series of organic reactions that ensure the precise formation of its molecular structure. Industrial production methods for Razuprotafib are designed to maintain high purity and yield, often involving advanced techniques in organic synthesis and purification .

Chemical Reactions Analysis

Razuprotafib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of Razuprotafib that retain its core structure while exhibiting modified chemical properties .

Scientific Research Applications

Razuprotafib has been extensively studied for its potential in various scientific research applications:

Chemistry: Razuprotafib is used as a model compound to study the inhibition of protein tyrosine phosphatases and the activation of receptor tyrosine kinases.

Biology: In biological research, Razuprotafib is used to investigate the role of Tie2 activation in endothelial cell function and vascular stability.

Medicine: Clinically, Razuprotafib has shown efficacy in reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. .

Mechanism of Action

Razuprotafib exerts its effects by inhibiting VE-PTP, a negative regulator of Tie2 in diseased blood vessels. By binding and inhibiting the intracellular catalytic domain of VE-PTP, Razuprotafib restores Tie2 activation, enhancing endothelial function and stabilizing blood vessels. This mechanism is crucial for its therapeutic effects in conditions such as diabetic vascular complications and ARDS .

Comparison with Similar Compounds

Razuprotafib is unique in its ability to selectively inhibit VE-PTP and activate Tie2. Similar compounds include:

Faricimab: Another Tie2 activator used in the treatment of retinal vascular diseases.

AXT107: A synthetic peptide that suppresses vascular endothelial growth factor (VEGF) signaling and activates the Tie2 pathway.

Ranibizumab: An anti-VEGF agent used in combination with Razuprotafib to enhance the reduction of diabetic macular edema

Razuprotafib stands out due to its dual mechanism of action, targeting both VE-PTP inhibition and Tie2 activation, which provides a comprehensive approach to vascular stabilization and therapeutic efficacy.

Properties

Molecular Formula |

C26H26N4O6S3 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

[4-[2-[[2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid |

InChI |

InChI=1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35) |

InChI Key |

KWJDHELCGJFUHW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-methoxyphenyl) 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B14792234.png)

![Tert-butyl 2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14792239.png)

![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate](/img/structure/B14792240.png)

![(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B14792251.png)

![1'-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B14792289.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14792298.png)